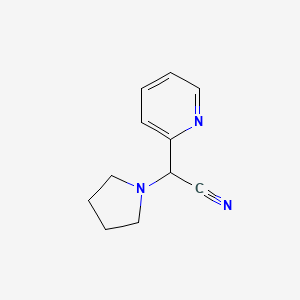![molecular formula C13H16N2O B8665707 Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci) CAS No. 820231-75-2](/img/structure/B8665707.png)
Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci) is a complex organic compound with a unique structure that combines an ethynyl group, a pyridine ring, and a pyrrolidinylmethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci) typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the ethynyl group and the pyrrolidinylmethoxy moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various pyridine derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.
Applications De Recherche Scientifique
Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci) involves its interaction with specific molecular targets. The ethynyl group and pyrrolidinylmethoxy moiety can interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological pathways, making it a valuable compound for drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynylpyridine: A simpler compound with similar reactivity but lacking the pyrrolidinylmethoxy moiety.
2-Ethynylpyridine: Another related compound with the ethynyl group in a different position on the pyridine ring.
3-Ethynylthiophene: A compound with a thiophene ring instead of a pyridine ring.
Uniqueness
Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci) is unique due to the presence of the pyrrolidinylmethoxy moiety, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
820231-75-2 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-ethynyl-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C13H16N2O/c1-3-11-7-13(9-14-8-11)16-10-12-5-4-6-15(12)2/h1,7-9,12H,4-6,10H2,2H3/t12-/m0/s1 |
Clé InChI |
ZDTSCWZPUHXKPB-LBPRGKRZSA-N |
SMILES isomérique |
CN1CCC[C@H]1COC2=CN=CC(=C2)C#C |
SMILES canonique |
CN1CCCC1COC2=CN=CC(=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)






![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)
![2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine](/img/structure/B8665716.png)

![2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B8665736.png)

